molecular formula C26H31N3O3S B2438301 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide CAS No. 878055-77-7

2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2438301
CAS No.: 878055-77-7
M. Wt: 465.61
InChI Key: GQHZVPBLGWXGSF-UHFFFAOYSA-N
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Description

2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide, also known as AITC, is a synthetic compound that has been widely studied for its potential therapeutic applications. AITC belongs to the class of indole-based compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a critical role in regulating inflammation and immune responses. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate a range of biochemical and physiological processes. This compound has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In addition, this compound has been shown to possess anti-microbial properties, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research. This compound has also been extensively studied, and its biological activities have been well characterized. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide. One area of research could focus on the development of novel derivatives of this compound with improved potency and selectivity. Another area of research could investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies could explore the mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound, which could lead to the development of new therapies.

Synthesis Methods

The synthesis of 2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide involves the reaction of 2-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2-azepan-1-yl-2-oxoethyl)-1H-indole-3-thiol in the presence of a base to yield the final product, this compound. The synthesis of this compound has been extensively studied and optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide has been the subject of numerous studies due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of this compound. Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species, which can lead to tissue damage and inflammation. This compound has also been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-2-32-23-14-8-6-12-21(23)27-25(30)19-33-24-17-29(22-13-7-5-11-20(22)24)18-26(31)28-15-9-3-4-10-16-28/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHZVPBLGWXGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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